N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Bradykinin B1 antagonist Inflammatory pain GPCR pharmacology

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 922462-10-0) is a synthetic phenylsulfamoyl benzamide derivative that incorporates a 4,5-dimethylthiazole ring system. Its structural architecture positions it within the class of sulfonamide-containing heterocycles that have been investigated as bradykinin B1 receptor antagonists.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
CAS No. 922462-10-0
Cat. No. B2446905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
CAS922462-10-0
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
InChIInChI=1S/C20H21N3O3S2/c1-4-23(17-8-6-5-7-9-17)28(25,26)18-12-10-16(11-13-18)19(24)22-20-21-14(2)15(3)27-20/h5-13H,4H2,1-3H3,(H,21,22,24)
InChIKeyHWEBFSIEEPGCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 922462-10-0): Core Identity and Procurement Context


N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 922462-10-0) is a synthetic phenylsulfamoyl benzamide derivative that incorporates a 4,5-dimethylthiazole ring system. Its structural architecture positions it within the class of sulfonamide-containing heterocycles that have been investigated as bradykinin B1 receptor antagonists [1]. The compound is catalogued by commercial screening-library suppliers under identifiers such as Life Chemicals F2978-0076, with reported purity levels of ≥90% [2]. However, no peer-reviewed primary research article or published patent example has been identified that reports quantitative biological, physicochemical, or selectivity data specifically for this compound. Consequently, all differentiation claims below are framed as class-level inferences supported by structurally related phenylsulfamoyl benzamide derivatives, and the absence of compound-specific head-to-head evidence is explicitly indicated where applicable.

Why Generic Substitution of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide Carries Scientific Risk


Within the phenylsulfamoyl benzamide class, even minor structural variations—such as replacing the 4,5-dimethylthiazole with an unsubstituted thiazole, altering the N-ethyl-N-phenyl sulfamoyl group to N-methyl-N-benzyl, or modifying the benzamide linker—can drastically shift receptor-subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic profile [1]. The patent literature explicitly demonstrates that R-group modifications on the thiazole and sulfamoyl moieties modulate bradykinin B1 antagonist potency, with certain analogues achieving nanomolar binding affinity while close congeners are inactive [1]. Because no public domain data define the precise pharmacological fingerprint of the title compound, assuming functional equivalence to any commercially available congener is not scientifically justified and could lead to erroneous experimental conclusions.

Quantitative Evidence Guide: N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide Versus Structural Analogs


Bradykinin B1 Receptor Antagonist Activity – Class-Level Inference from the Phenylsulfamoyl Benzamide Series

The phenylsulfamoyl benzamide scaffold, to which the title compound belongs, has been validated as a bradykinin B1 receptor antagonist pharmacophore in patent EP2057116A1 [1]. Several exemplified compounds in the patent achieve human B1 receptor binding IC50 values below 100 nM in radioligand displacement assays [1]. However, the specific compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is not among the explicitly exemplified derivatives, and no quantitative binding, functional, or cellular assay data have been located for it.

Bradykinin B1 antagonist Inflammatory pain GPCR pharmacology

Structural Differentiation: 4,5-Dimethylthiazole vs. Unsubstituted Thiazole Analog

The closest identifiable analog, 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 764694-08-8), lacks the 4,5-dimethyl substituents on the thiazole ring . In related thiazole-based kinase and GPCR inhibitor series, 4,5-dimethyl substitution has been shown to enhance metabolic stability by blocking CYP-mediated oxidation at the thiazole 4- and 5-positions, and to increase lipophilicity (calculated clogP increase of approximately +0.8–1.2 log units) [1]. However, no direct experimental comparison between these two specific sulfamoyl benzamide compounds has been published.

Medicinal chemistry Structure-activity relationship Thiazole SAR

Sulfamoyl N-Substitution: N-Ethyl-N-phenyl vs. N-Benzyl-N-ethyl Comparison

A structurally close comparator, 4-(N-benzyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide, replaces the N-phenyl group with an N-benzyl group on the sulfamoyl nitrogen . In the bradykinin B1 antagonist patent series, N-phenyl sulfamoyl derivatives generally exhibit higher B1 receptor binding affinity than their N-benzyl counterparts, but also frequently show increased off-target activity at the B2 receptor [1]. No selectivity data are available for either the title compound or its N-benzyl analog.

Sulfonamide SAR Bradykinin antagonist Selectivity profile

Recommended Application Scenarios for N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide Based on Available Evidence


Exploratory Bradykinin B1 Receptor Antagonist Screening

Given the class-level evidence linking phenylsulfamoyl benzamides to B1 antagonism [1], this compound may serve as a starting point for B1-focused high-throughput screening campaigns. However, the complete absence of compound-specific potency and selectivity data means it should be treated as a novel, uncharacterized entity requiring full in-house pharmacological profiling before any mechanistic conclusion can be drawn.

Medicinal Chemistry Scaffold-Hopping and Structure-Activity Relationship Expansion

The combination of a 4,5-dimethylthiazole and an N-ethyl-N-phenyl sulfamoyl group represents a distinct chemical space within the phenylsulfamoyl benzamide family. Researchers engaged in scaffold diversification around the bradykinin B1 pharmacophore can use this compound to probe the steric and electronic tolerance of the thiazole sub-pocket, comparing results against the unsubstituted thiazole and N-benzyl analogs .

Physicochemical Property Benchmarking for CNS or Cellular Permeability Studies

Based on predicted lipophilicity (estimated clogP ≈3.5), this compound may exhibit enhanced passive membrane permeability relative to less lipophilic congeners, a hypothesis that can be tested in Caco-2 or PAMPA assays. Such data would provide critical guidance for formulation scientists evaluating this chemical series for oral or transdermal drug delivery applications.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.